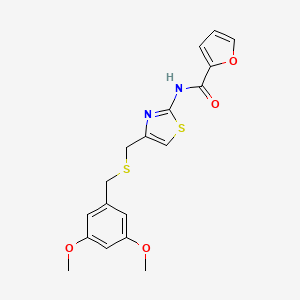

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide is a thiazole-based compound featuring a furan-2-carboxamide moiety at position 2 of the thiazole ring and a ((3,5-dimethoxybenzyl)thio)methyl substituent at position 3. This structure combines electron-rich aromatic systems (furan, dimethoxybenzyl) with a sulfur-containing thioether linkage, which may enhance lipophilicity and influence biological interactions.

Properties

IUPAC Name |

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-22-14-6-12(7-15(8-14)23-2)9-25-10-13-11-26-18(19-13)20-17(21)16-4-3-5-24-16/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENURBCCAJHVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea.

Attachment of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 3,5-dimethoxybenzyl chloride in the presence of a base.

Formation of the Furan-2-Carboxamide Group: The furan-2-carboxamide group can be attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide exhibits cytotoxic effects against various tumor cell lines. For instance, studies have shown its effectiveness against lymphoma cells, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has demonstrated moderate xanthine oxidase inhibitory activity, which is relevant for conditions like gout . The structural modifications in the thiazole derivatives may enhance their interaction with enzyme active sites, leading to improved therapeutic profiles .

Antioxidant Properties

This compound has also been studied for its antioxidant properties. Compounds with similar structures have shown significant free radical scavenging abilities, which can mitigate oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Antitumor Studies : A study highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways. The results indicated a dose-dependent response in tumor cell lines, reinforcing its potential as a lead compound for drug development .

- Enzyme Activity Assessment : In vitro assays demonstrated that modifications to the thiazole ring could enhance enzyme inhibition rates compared to standard drugs like febuxostat . This positions this compound as a promising candidate for further pharmacological exploration.

- Antioxidant Activity Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where derivatives showed varying degrees of effectiveness. Structural features significantly influenced their activity levels .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential lead compound for developing novel anticancer agents and enzyme inhibitors. |

| Organic Synthesis | Intermediate for synthesizing more complex organic molecules. |

| Material Science | Candidate for creating new materials with specific properties due to its unique structure. |

Mechanism of Action

The mechanism of action of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Differences in Thiazole Derivatives

1,2,4-Triazole Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] differ in core structure but share sulfonyl and halogenated aryl groups:

Urea-Linked Thiazole Derivatives ()

Urea derivatives such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) feature a urea bridge instead of a carboxamide:

- Hydrogen Bonding : Urea’s dual NH groups enable stronger hydrogen bonding than carboxamides, which could improve target affinity but reduce solubility.

Thiazolylmethylcarbamate Analogs (Evidences 4–5)

Complex carbamates like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (m) exhibit:

- Stability : Carbamate linkages are hydrolytically more stable than carboxamides, favoring prolonged activity in physiological environments.

- Structural Complexity : Multiple stereocenters and substituents (e.g., hydroperoxy groups) introduce synthetic challenges absent in the target compound .

Structural Analogs with Methoxybenzyl Groups ()

The closest analog, N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4), differs by having a single methoxy group vs. 3,5-dimethoxy:

Biological Activity

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a furan moiety, and a carboxamide functional group. Its synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The general synthetic route includes:

- Formation of the Thiazole Ring : Achieved through cyclization of appropriate thioamide and α-haloketone precursors.

- Introduction of the Benzylthio Group : Nucleophilic substitution of a benzyl halide with a thiol group on the thiazole ring.

- Acetamide Formation : Acylation of the thiazole derivative with an acylating agent.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lymphoma cells and other tumor types.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 8.4 | Moderate cytotoxicity |

| MCF-7 (Breast Cancer) | 6.8 | Significant apoptosis induction |

| C6 (Rat Brain Glioma) | 9.9 | High cytotoxicity |

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and cell cycle disruption .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, as evidenced by morphological changes typical of apoptosis such as chromatin condensation and cell shrinkage .

- Cell Cycle Arrest : It may interfere with cell cycle progression, leading to halted proliferation in sensitive cancer cell lines .

- Enzyme Interaction : The thiazole ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to specific molecular targets such as enzymes or receptors involved in cancer progression.

Case Studies

Several studies have explored the anticancer properties of related compounds within the thiazole class, providing context for the biological activity observed in this compound:

- Thiazolidinones : Compounds modified with various substituents have shown broad biological activities including anticancer effects through similar apoptotic mechanisms .

- Thiosemicarbazones : A series of thiosemicarbazone derivatives demonstrated potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations, suggesting that structural modifications can enhance activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.